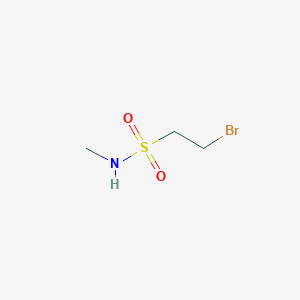

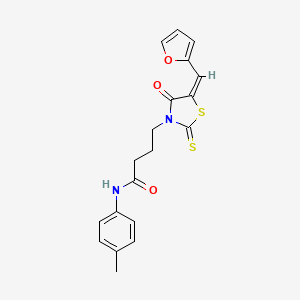

![molecular formula C16H20N4O2 B2580614 Oxamide, N-[3-(1-imidazolyl)propyl]-N'-(2-phenylethyl)- CAS No. 446054-32-6](/img/structure/B2580614.png)

Oxamide, N-[3-(1-imidazolyl)propyl]-N'-(2-phenylethyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Anticancer Activity

A study explored the synthesis of heterodiazole and its annulated imidazo[2,1-b]1,3,4-oxa/thiadiazolone derivatives, evaluating their in-vitro antitumor activity across various cancer cell lines. Notably, compounds displayed appreciable activity against leukemia, non-small cell lung cancer, and showed moderate activity against colon, melanoma, and breast cancer cells, highlighting potential for anticancer drug development (Taher, Georgey, & El-Subbagh, 2012).

Polymer Science

In polymer science, imidazole-based polyamides and polyimides were synthesized for heavy metal ion adsorption, demonstrating good solubility in aprotic polar organic solvents and high thermal stability. These polymers showed potential for removing heavy metal ions such as Co^2+, Cr^3+, Cd^2+, Hg^2+, and Pb^2+ from aqueous solutions, indicating their usefulness in environmental cleanup applications (Soleimani, Taghavi, & Ghaemy, 2017).

Material Chemistry

A study focused on oxamide and azodicarbonamide as burning rate suppressants in composite solid rocket propellants. It systematically examined the action of these compounds on combustion characteristics, providing insights into their phase actions and effects on burning rate pressure index. This research contributes to the development of more efficient and safer propellants for aerospace applications (Trache et al., 2015).

Electrochemistry

The electrochemical properties of N-Oxyl compounds, including aminoxyls and imidoxyls, have been extensively studied for their roles in the selective oxidation of organic molecules. These compounds, such as TEMPO and PINO, undergo facile redox reactions and mediate a wide range of electrosynthetic reactions. Their electrocatalytic applications highlight the versatility of N-Oxyl compounds in chemical synthesis and potential industrial applications (Nutting, Rafiee, & Stahl, 2018).

properties

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-N'-(2-phenylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2/c21-15(18-8-4-11-20-12-10-17-13-20)16(22)19-9-7-14-5-2-1-3-6-14/h1-3,5-6,10,12-13H,4,7-9,11H2,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAACCSFYBHBYBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C(=O)NCCCN2C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

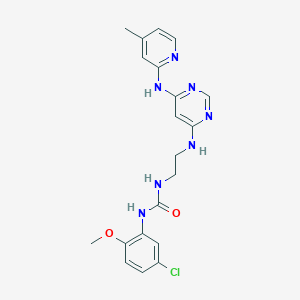

![2-chloro-N-[(1,2-dimethylindol-5-yl)methyl]-6-fluorobenzamide](/img/structure/B2580531.png)

![3-(benzylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2580534.png)

![N-(2,4-dimethoxyphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2580537.png)

![3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]piperidin-2-one](/img/structure/B2580538.png)

![2,5-dichloro-N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2580542.png)

![1-[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-ethoxyphenyl)ethanone](/img/structure/B2580545.png)

![4-(1,1-dioxothiazinan-2-yl)-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B2580546.png)

![2,4-Dimethyl-6-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2580552.png)